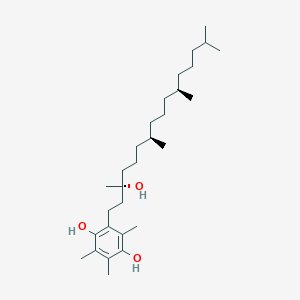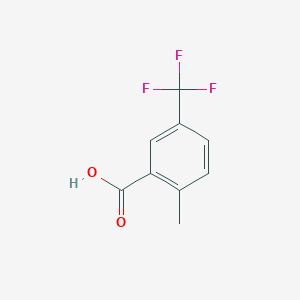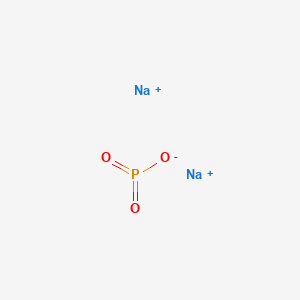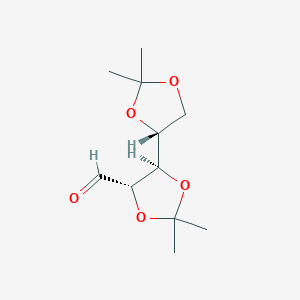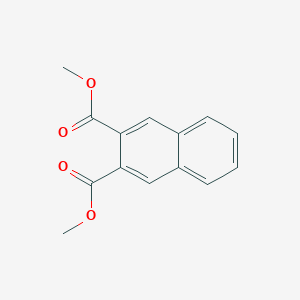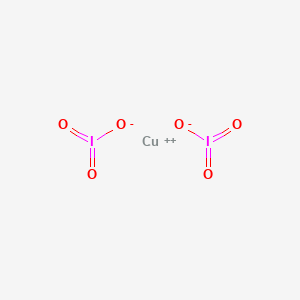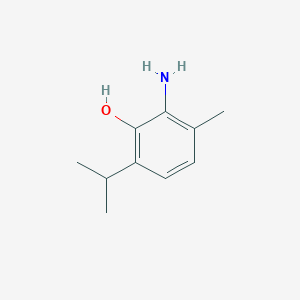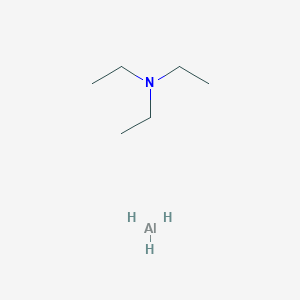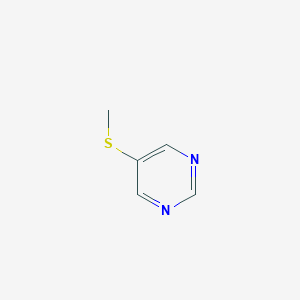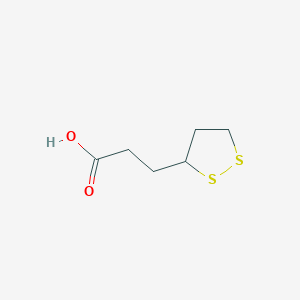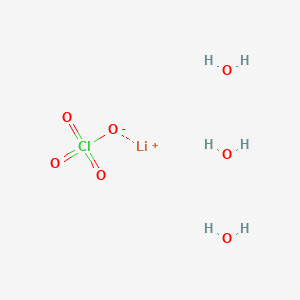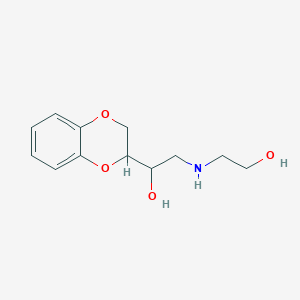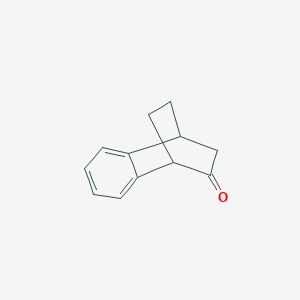
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as tetralone and has a molecular weight of 176.22 g/mol.
Mechanism Of Action
The mechanism of action of 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is not well understood. However, it is believed that this compound may act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical And Physiological Effects
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor, antifungal, and antibacterial activities. It has also been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- in lab experiments is its potential as a therapeutic agent. This compound has been shown to have antitumor, antifungal, and antibacterial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its toxicity. In vitro studies have shown that this compound can be toxic to certain cell lines at high concentrations.
Future Directions
There are several future directions for research on 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases. Additionally, further studies could be conducted to evaluate the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- is a chemical compound that has been studied extensively for its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory agent.
properties
CAS RN |
13153-76-9 |
|---|---|
Product Name |
1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro- |
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C12H12O/c13-12-7-8-5-6-11(12)10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 |
InChI Key |
JTAWEGXLKGECMT-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)CC1C3=CC=CC=C23 |
Canonical SMILES |
C1CC2C(=O)CC1C3=CC=CC=C23 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


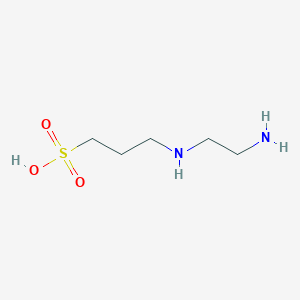
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
